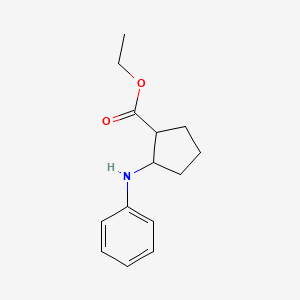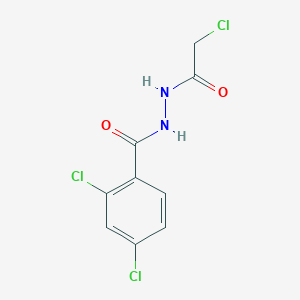
2,4-dichloro-N'-(2-chloroacetyl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-N’-(2-chloroacetyl)benzohydrazide is a chemical compound with the molecular formula C9H7Cl3N2O2. It is known for its applications in various scientific fields due to its unique chemical properties. The compound is characterized by the presence of two chlorine atoms on the benzene ring and an additional chlorine atom on the acetyl group, making it a trichlorinated benzohydrazide derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N’-(2-chloroacetyl)benzohydrazide typically involves the reaction of 2,4-dichlorobenzohydrazide with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at a temperature range of 0-5°C to control the exothermic nature of the reaction and to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2,4-dichloro-N’-(2-chloroacetyl)benzohydrazide follows a similar synthetic route but on a larger scale. The reaction is carried out in a reactor equipped with cooling systems to maintain the required temperature. The use of automated systems ensures precise control over the reaction conditions, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N’-(2-chloroacetyl)benzohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base, leading to the formation of 2,4-dichlorobenzohydrazide and chloroacetic acid.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in organic solvents such as dichloromethane or ethanol.
Hydrolysis: Aqueous solutions of sodium hydroxide or hydrochloric acid are commonly used.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: Substituted benzohydrazide derivatives.
Hydrolysis: 2,4-Dichlorobenzohydrazide and chloroacetic acid.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
2,4-Dichloro-N’-(2-chloroacetyl)benzohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N’-(2-chloroacetyl)benzohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular components, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzohydrazide: Lacks the chloroacetyl group, leading to different chemical properties and applications.
2,4-Dichloro-N’-(2-bromoacetyl)benzohydrazide: Similar structure but with a bromine atom instead of chlorine on the acetyl group.
2,4-Dichloro-N’-(2-fluoroacetyl)benzohydrazide: Contains a fluorine atom on the acetyl group, leading to different reactivity.
Uniqueness
2,4-Dichloro-N’-(2-chloroacetyl)benzohydrazide is unique due to the presence of three chlorine atoms, which impart distinct chemical properties. This trichlorinated structure makes it particularly useful in various chemical reactions and applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2,4-dichloro-N'-(2-chloroacetyl)benzohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl3N2O2/c10-4-8(15)13-14-9(16)6-2-1-5(11)3-7(6)12/h1-3H,4H2,(H,13,15)(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTBHWHVEUKKPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NNC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
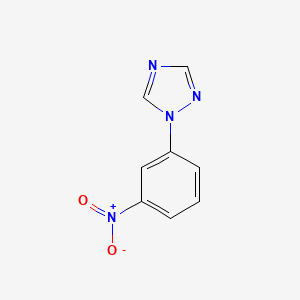
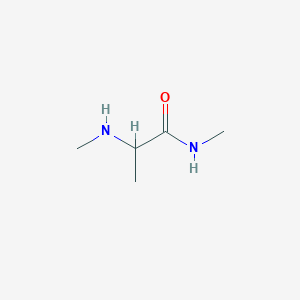
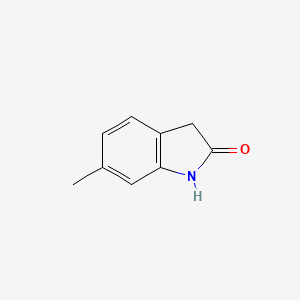
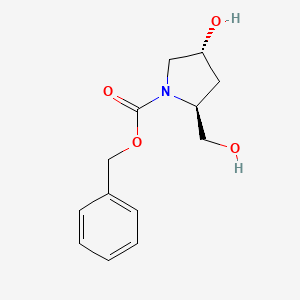


![2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile](/img/structure/B1316703.png)



![6-Fluoro-2-methylbenzo[d]thiazole](/img/structure/B1316711.png)
